4-Diazo-3-methoxydiphenylamine Sulfate
Overview
Description
4-Diazo-3-methoxydiphenylamine Sulfate: is a diazonium compound with the molecular formula C₁₃H₁₃N₃O₅S and a molecular weight of 323.324 g/mol . This compound is known for its applications in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments .
Scientific Research Applications
Chemistry:
Synthesis of Azo Dyes: The compound is extensively used in the synthesis of azo dyes, which are important in the textile and printing industries.
Biology and Medicine:
Bioconjugation: It is used in bioconjugation techniques to label biomolecules with fluorescent dyes.
Industry:
Safety and Hazards
Mechanism of Action
Target of Action
4-Diazo-3-methoxydiphenylamine Sulfate, also known as Benzenediazonium, 2-methoxy-4-(phenylamino)-, sulfate (1:1), primarily targets toxic heavy metals in the body . These heavy metals include arsenic, lead, mercury, and cadmium .
Mode of Action
The compound this compound acts as a chelating agent . It binds to the toxic heavy metals in the body, forming a complex that can be excreted in the urine .
Pharmacokinetics
Given its role as a chelating agent, it can be inferred that after administration, the compound circulates in the body, binds to heavy metals, and is then excreted in the urine .
Result of Action
The primary result of the action of this compound is the reduction of heavy metal toxicity in the body . By binding to these metals and facilitating their excretion, the compound helps to mitigate the harmful effects of heavy metal poisoning .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Diazo-3-methoxydiphenylamine Sulfate typically involves the diazotization of 2-methoxy-4-(phenylamino)aniline. The process includes the following steps:
Isolation: The resulting diazonium salt is then isolated and purified.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Diazo-3-methoxydiphenylamine Sulfate undergoes electrophilic substitution reactions, particularly azo coupling reactions, to form azo compounds.
Reduction Reactions: The compound can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Major Products:
Azo Compounds: These are the primary products formed from azo coupling reactions.
Aniline Derivatives: These are formed from the reduction of the diazonium compound.
Comparison with Similar Compounds
- Benzenediazonium, 4-(phenylamino)-, sulfate (1:1)
- Benzenediazonium, 2-methoxy-4-(methylamino)-, sulfate (1:1)
Comparison:
- Uniqueness: 4-Diazo-3-methoxydiphenylamine Sulfate is unique due to the presence of both methoxy and phenylamino groups, which influence its reactivity and the types of azo compounds it can form .
- Reactivity: The presence of the methoxy group enhances the electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions compared to similar compounds without the methoxy group .
Properties
IUPAC Name |
4-anilino-2-methoxybenzenediazonium;sulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N3O.H2O4S/c1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-5(2,3)4/h2-9,15H,1H3;(H2,1,2,3,4)/q+1;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDLDBQEQKQUPI-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N.[O-]S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N3O5S- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29377-89-7, 36305-05-2 | |
Record name | Benzenediazonium, 2-methoxy-4-(phenylamino)-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29377-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenediazonium, 2-methoxy-4-(phenylamino)-, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036305052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-anilino-2-methoxybenzenediazonium hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.